molecular formula C18H18O B11747950 1-(9H-Fluoren-9-yl)cyclopentanol

1-(9H-Fluoren-9-yl)cyclopentanol

Cat. No.: B11747950
M. Wt: 250.3 g/mol
InChI Key: RFPNGVFUICLQLY-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-yl)cyclopentanol is an organic compound that features a cyclopentanol group attached to a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-yl)cyclopentanol typically involves the reaction of fluorenone with cyclopentylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-yl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The fluorenyl moiety can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl alcohols.

    Substitution: Various substituted fluorenyl compounds.

Scientific Research Applications

1-(9H-Fluoren-9-yl)cyclopentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-yl)cyclopentanol involves its interaction with specific molecular targets. The fluorenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopentanol group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenol: A similar compound with a hydroxyl group attached to the fluorenyl moiety.

    9-Fluorenylmethyl chloroformate: Used in peptide synthesis and as a protecting group for amines.

Uniqueness

1-(9H-Fluoren-9-yl)cyclopentanol is unique due to the presence of both a cyclopentanol and a fluorenyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1-(9H-fluoren-9-yl)cyclopentan-1-ol

InChI

InChI=1S/C18H18O/c19-18(11-5-6-12-18)17-15-9-3-1-7-13(15)14-8-2-4-10-16(14)17/h1-4,7-10,17,19H,5-6,11-12H2

InChI Key

RFPNGVFUICLQLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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